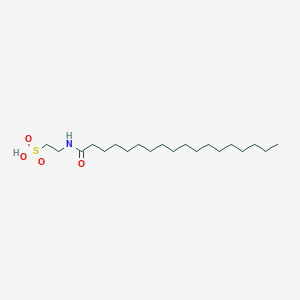

N-Stearoyl Taurine

Übersicht

Beschreibung

N-Stearoyl Taurine is a fatty acid-taurine conjugate derived from stearic acid . It is functionally related to an octadecanoic acid and has a role as a mouse metabolite . It has been shown to have antiviral, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

N-Stearoyl taurine is synthesized from oleic acid and the amino acid serine . The taurine synthetic pathway is proposed to be incomplete in astrocytes and neurons, and metabolic cooperation between these cell types is reportedly needed to complete the pathway .Molecular Structure Analysis

The molecular formula of N-Stearoyl Taurine is C20H41NO4S . It has a molecular weight of 391.6 g/mol . The InChI is 1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) .Chemical Reactions Analysis

N-Stearoyl taurine is a fatty acid-taurine conjugate obtained by deprotonation of the sulfonate group of N-stearoyl taurine .Physical And Chemical Properties Analysis

N-Stearoyl Taurine has a density of 1.0±0.1 g/cm3 . It has a molar refractivity of 108.8±0.4 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 19 freely rotating bonds . Its polar surface area is 92 Å2 . It has a molar volume of 383.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Sports Nutrition and Exercise Performance

N-Stearoyl Taurine has been studied for its potential benefits in sports nutrition, particularly in enhancing exercise performance. It is believed to improve aerobic and anaerobic performance, reduce muscle damage, and accelerate recovery . Athletes may use it to potentially increase VO2 max and time to exhaustion, as well as to decrease metabolic stress markers such as lactate and creatine kinase .

Energy Drinks and Mental Alertness

In energy drinks, N-Stearoyl Taurine is often included for its possible effects on mental alertness and metabolism. It is thought to help with maintaining muscle strength and improving mental and athletic performance . The presence of taurine in these drinks is linked to life-extending and health-boosting properties in mammals, which could translate to benefits in human consumption .

Renal Health

Research suggests that N-Stearoyl Taurine may play a role in supporting renal health. It is involved in various physiological functions of the kidney, including ion reabsorption, renal blood flow, and antioxidant properties . It may also offer protective effects against renal ischemia and reperfusion injury .

Brain Health and Neuroprotection

N-Stearoyl Taurine is being explored for its neuroprotective properties. It may have the potential to protect against postischemic brain injury and contribute to brain health improvements in subjects with obesity and diabetes through various mechanisms that improve neuronal function . It is also being investigated for its role in protecting against aging and the development of neurological conditions .

Mitochondrial Function

The compound has been associated with the maintenance of mitochondrial health. It may protect against pathologies associated with mitochondrial defects, such as aging, mitochondrial diseases, metabolic syndrome, cancer, cardiovascular diseases, and neurological disorders . Taurine supplementation has been shown to improve mitochondrial function and reduce oxidative stress in these diseases .

Anticancer Functions

N-Stearoyl Taurine has been studied for its potential anticancer functions. It may inhibit cancer cell proliferation and induce apoptosis in certain cancers by differentially regulating proapoptotic and antiapoptotic proteins . The compound’s role in cancer therapy is still being researched, with the aim of understanding its mechanism and developing new therapeutic molecules .

Wirkmechanismus

Target of Action

N-Stearoyl Taurine is a prominent amino-acyl endocannabinoid . It is known to activate members of the Transient Receptor Potential (TRP) family of calcium channels . These channels play a crucial role in various physiological processes, including sensory perception and cellular responses to changes in the environment .

Mode of Action

N-Stearoyl Taurine interacts with its targets, the TRP family of calcium channels, leading to their activation . This interaction results in changes in calcium ion flow across the cell membrane, which can influence various cellular processes .

Biochemical Pathways

It is known that taurine, a component of n-stearoyl taurine, plays a role in the regulation of oxidative stress . It enhances electron transport chain activity and protects the mitochondria against excessive superoxide generation .

Result of Action

The activation of TRP calcium channels by N-Stearoyl Taurine can lead to various molecular and cellular effects. For instance, the regulation of oxidative stress by taurine can protect cells from damage caused by reactive oxygen species . This suggests that N-Stearoyl Taurine may have potential antioxidant properties.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

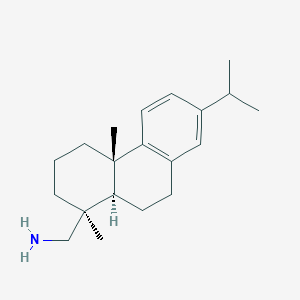

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

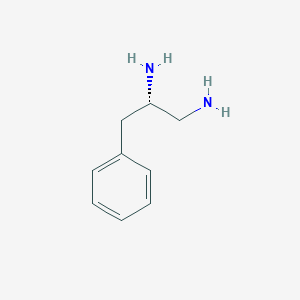

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)